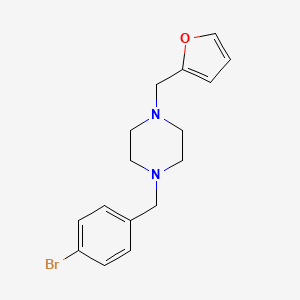![molecular formula C14H16N4O B5639383 1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole and isoquinoline derivatives often involves cyclization reactions, starting from hydrazine derivatives and acetic or formic acids to create triazoloisoquinolines (G. Sidhu, S. Naqui, D. S. Iyengar, 1966). Moreover, the preparation of 1,2,4-triazoloquinazolinium betaines illustrates the reactivity of 1,2,4-triazole derivatives when subjected to specific conditions, leading to complex heterocyclic structures (Derek L. Crabb et al., 1999).
Molecular Structure Analysis
The molecular structure and vibrational analysis of compounds closely related to 1-[(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one, such as triazolone derivatives, have been thoroughly studied using quantum chemical calculations and spectroscopic methods (H. Medetalibeyoğlu, H. Yüksek, G. Özdemir, 2019). These studies provide insights into the electronic, structural, and thermodynamic parameters that are crucial for understanding the inherent properties of the compound.
Chemical Reactions and Properties
The reactivity and interconversion of isoquinoline and triazoloisoquinoline derivatives demonstrate the compound's ability to undergo various chemical transformations. These include cyclization, methylation, and nucleophilic substitution, leading to the formation of structurally diverse heterocycles with different substituents (G. Sidhu, S. Naqui, D. S. Iyengar, 1966).
Physical Properties Analysis
The physical properties, such as vibrational frequencies, molecular electrostatic potential, and thermodynamic parameters of closely related molecules, have been determined through computational methods, providing valuable data on the stability and reactivity of the compound (H. Medetalibeyoğlu, H. Yüksek, G. Özdemir, 2019).
Chemical Properties Analysis
The synthesis and structural elucidation of similar compounds reveal their complex chemical behavior and the influence of different substituents on their chemical properties. For example, the preparation and rearrangement of triazoloquinazolinium betaines highlight the compound's versatile chemistry, including potential for various chemical reactions and the formation of novel heterocyclic structures (Derek L. Crabb et al., 1999).
Propiedades
IUPAC Name |
1-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-15-13(17(2)16-10)9-18-12-6-4-3-5-11(12)7-8-14(18)19/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFLPJEQJIOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CN2C(=O)CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)

![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)
![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)

![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)
![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)

